molecular formula C6H4BrClS B565812 3-Bromo-5-chlorobenzenethiol CAS No. 1263376-19-7

3-Bromo-5-chlorobenzenethiol

Cat. No. B565812
CAS RN: 1263376-19-7
M. Wt: 223.512
InChI Key: UZUXOOFXQLBGNH-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzenethiol is a chemical compound with the molecular formula C6H4BrClS and a molecular weight of 223.52 . It is a white solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chlorobenzenethiol consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a thiol group . The InChI code for this compound is 1S/C6H4BrClS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H .


Physical And Chemical Properties Analysis

3-Bromo-5-chlorobenzenethiol is a white solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Hindered Aryl Bromides in Regioselective Catalysis

The compound has been utilized in the regioselective palladium-catalyzed direct arylation, particularly with hindered aryl bromides. This approach modifies the regioselectivity of arylation of 3-substituted thiophene derivatives, favoring carbon C5. The use of congested aryl bromides, similar in structure to 3-Bromo-5-chlorobenzenethiol, with various 3-substituted thiophenes, demonstrates the potential of such compounds in facilitating selective catalytic reactions. These processes utilize low concentrations of a phosphine-free and air-stable palladium catalyst, emphasizing the efficiency and environmental friendliness of the methodology (Jin, Bheeter, & Doucet, 2014).

Photostimulated Reactions for Reductive Radical Cyclization

Another innovative application involves photostimulated reactions of aryl and alkyl chlorides and bromides, leading to reduced products or cyclized reduced products in high yields. This method highlights the compound's role in facilitating efficient reactions under light stimulation, showcasing its utility in synthesizing complex organic molecules with high precision and yield. The process exemplifies the compound's contribution to advancing synthetic methodologies that are both effective and sustainable (Vaillard, Postigo, & Rossi, 2004).

Polymerization and Material Synthesis

3-Bromo-5-chlorobenzenethiol plays a critical role in the polymerization processes, particularly in the synthesis of polythiophenes, a class of conjugated polymers with significant applications in electronic devices. Studies have explored its use in direct heteroarylation polymerization techniques, aiming to achieve well-defined polymers with specific properties. These endeavors underscore the compound's utility in tailoring material properties for applications in organic electronics, highlighting its importance in the development of next-generation materials (Bura, Morin, & Leclerc, 2015).

Safety and Hazards

3-Bromo-5-chlorobenzenethiol is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Bromo-5-chlorobenzenethiol is a chemical compound used as a reactant in the preparation of GPR120 agonists . GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a protein that in humans is encoded by the FFAR4 gene. It is a member of the class A G-protein coupled receptor family and plays a significant role in the regulation of glucose homeostasis, insulin sensitivity, and metabolic and inflammatory responses .

Mode of Action

It is known to be used in the preparation of gpr120 agonists . Agonists are substances that bind to a receptor and induce a response. In this case, the 3-Bromo-5-chlorobenzenethiol-derived agonist would bind to the GPR120 receptor, activating it and triggering a series of biochemical reactions.

Biochemical Pathways

These include the regulation of glucose homeostasis, insulin sensitivity, and metabolic and inflammatory responses .

Result of Action

The molecular and cellular effects of 3-Bromo-5-chlorobenzenethiol’s action would depend on the specific GPR120 agonists that are synthesized using this compound. Generally, activation of GPR120 by its agonists can lead to various physiological effects, such as enhancing insulin sensitivity, regulating glucose homeostasis, and modulating inflammatory responses .

properties

IUPAC Name

3-bromo-5-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUXOOFXQLBGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chlorobenzenethiol

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